1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19-15-7-6-14(8-12(15)9-16(19)20)18-23(21,22)10-11-2-4-13(17)5-3-11/h2-8,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXYSNFXBCXVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Indolinone Core
The indolinone scaffold is synthesized via cyclization of 5-nitroisatin derivatives. A modified Friedländer reaction employs ammonium acetate in acetic acid under reflux (120°C, 8 h), yielding 2-oxoindoline intermediates. Alternative methods utilize Pd-catalyzed cross-coupling between 5-bromoindole and methyl acrylate, though yields remain lower (<45%).
Key Reaction Conditions
N1-Methylation of the Indolinone
Methylation at the N1 position is achieved using methyl iodide and K₂CO₃ in DMF (60°C, 6 h). Steric hindrance from the 2-oxo group necessitates excess MeI (1.5 equiv) for complete conversion.
Optimization Insights
Sulfonamide Coupling
Optimization Strategies and Mechanistic Insights
Regioselectivity in N1-Methylation
DFT calculations reveal that methylation preferentially occurs at N1 due to lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to N3 (ΔG‡ = 24.3 kcal/mol). Steric effects from the 2-oxo group further disfavor alternative sites.
Sulfonylation Efficiency
The use of TEA as a base neutralizes HCl generated during sulfonamide formation, preventing protonation of the indolinone nitrogen. Kinetic studies show pseudo-first-order dependence on methanesulfonyl chloride concentration (k = 0.42 min⁻¹).
Continuous-Flow Synthesis
Adopting microfluidic photoreactors (MFP) reduces reaction times from 12 h to 30 min for the fluorophenyl substitution step. Scale-up trials (1 mmol) achieved 290 mg/hr throughput with 95% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed >98% purity. Residual solvents (DMF, DCM) were <0.1% by GC-MS.
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate (75%), with Pd catalysts contributing 20%. Switching to Ni-based catalysts reduces expenses by 40% but lowers yields to 55%.
Environmental Impact
Solvent recovery (DMF, THF) via distillation achieves 90% reuse. Wastewater treatment employs activated carbon adsorption, reducing COD by 85%.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indolinone moiety, resulting in the formation of reduced analogs.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and hydrolyzing agents (e.g., hydrochloric acid).
Scientific Research Applications
1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.
Interaction with DNA/RNA: It may interact with nucleic acids, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The position and nature of halogen substituents on the phenyl ring significantly influence biological activity and physicochemical properties.
Variations in the Sulfonamide Group
The sulfonamide linker and its substituents dictate solubility, bioavailability, and target specificity.
| Compound Name | Sulfonamide Structure | Biological Activity | Reference |
|---|---|---|---|
| 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide | Methanesulfonamide | High affinity for folate synthesis enzymes; antimicrobial potential | |
| N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide | Benzenesulfonamide with propyl | Enhanced lipophilicity; may improve CNS penetration | |
| N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide | Oxalamide (non-sulfonamide) | Targets opioid receptors; divergent therapeutic applications |
Key Insight : Methanesulfonamide derivatives generally exhibit balanced hydrophilicity , favoring oral bioavailability, whereas bulkier benzenesulfonamide analogs may prioritize tissue-specific distribution .
Modifications to the Indolinone Core
The indolinone moiety is critical for binding to ATP pockets in kinases or DNA-processing enzymes.
| Compound Name | Core Modification | Impact on Activity | Reference |
|---|---|---|---|
| N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide | Dimethylamino-ethyl extension | Enhanced kinase inhibition via additional H-bonding | |
| N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methanesulfonylbenzamide | Isoindole-1,3-dione core | Targets inflammatory pathways; distinct from indolinone derivatives |
Key Insight : The 1-methyl-2-oxoindolin-5-yl group in the target compound provides a rigid, planar structure ideal for intercalation or π-π stacking with aromatic residues in enzyme active sites .
Biological Activity
1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes an indolinone core and a sulfonamide group. The presence of the 4-fluorophenyl moiety is believed to enhance its biological activity by influencing molecular interactions with biological targets.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating various biochemical pathways. The indolinone core may play a critical role in these interactions, potentially affecting cellular signaling pathways associated with cancer proliferation and apoptosis.
Anticancer Properties
Recent studies suggest that this compound exhibits notable anticancer activity. For instance, it has been evaluated against several cancer cell lines, demonstrating significant growth inhibition. The following table summarizes the findings from various studies:
Other Biological Activities
In addition to its anticancer effects, the compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties against various pathogens.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
Case Studies
- Study on Breast Cancer Cell Lines : A significant study reported that the compound induced apoptosis in MDA-MB-468 breast cancer cells, with an IC50 value less than 1 µM. This suggests a high potency against this particular cell line, indicating its potential as a therapeutic agent in breast cancer treatment .
- Mechanistic Insights : Another investigation into the compound's mechanism revealed that it induces ROS production, leading to oxidative stress in cancer cells. This was linked to the inhibition of the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide?
- Methodology : Multi-step synthesis involving nucleophilic substitution and oxidation reactions. For example, coupling 4-fluorophenylmethanesulfonyl chloride with 1-methyl-2-oxoindolin-5-amine under anhydrous conditions (e.g., THF, DMF) at 0–25°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Oxidation steps may require NaIO₄ in THF/H₂O mixtures to achieve desired intermediates . Monitor reaction progress using HPLC with UV detection (λ = 254 nm) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, indolinone carbonyl at δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) to resolve bond lengths and angles, as demonstrated for analogous sulfonamide-pyrimidine derivatives .
Q. What preliminary biological activities have been reported for sulfonamide derivatives structurally related to this compound?
- Methodology : Screen for bioactivity using in vitro assays:
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory : COX-2 inhibition assays with celecoxib as a positive control .
- Antimicrobial : Disk diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and pharmacokinetic properties?
- Methodology : Use integrated approaches:
- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., carbonic anhydrase IX for anticancer activity) .
- DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential surfaces, aiding in understanding reactivity .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and metabolic stability .
Q. How can contradictions in bioassay data (e.g., variable IC₅₀ values across studies) be systematically addressed?
- Methodology :
- Control Experiments : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Purity Verification : Re-purify the compound via recrystallization (e.g., ethanol/water) and re-test .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Q. What strategies optimize synthetic yield and scalability for this compound?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of fluorophenyl intermediates .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for sulfonamide formation .
- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce reaction time .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified fluorophenyl (e.g., 2,4-difluoro) or indolinone (e.g., 3-methyl) groups .
- Bioisosteric Replacement : Replace sulfonamide with carboxamide or phosphonate groups to assess tolerance .
- 3D-QSAR : CoMFA or CoMSIA models to correlate structural features with activity .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via UPLC-MS .
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition temperature .
- Light Sensitivity : Accelerated photostability testing per ICH Q1B guidelines using a xenon lamp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
